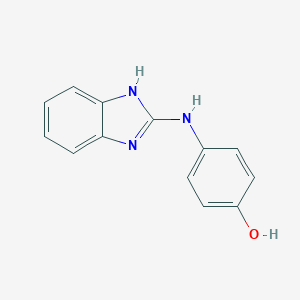

4-(1H-benzimidazol-2-ylamino)phenol

Description

Significance of Benzimidazole (B57391) and Aminophenol Scaffolds in Medicinal Chemistry

The academic intrigue surrounding 4-(1H-benzimidazol-2-ylamino)phenol is largely due to the well-established importance of its constituent chemical scaffolds—benzimidazole and aminophenol—in the field of medicinal chemistry.

The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone of medicinal chemistry. researchgate.netchemijournal.com Its journey in science began in 1872, but its significance surged in the 1950s with the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. chemijournal.comnih.gov This finding spurred extensive research into the biological activities of benzimidazole derivatives. researchgate.net

Historically, benzimidazole derivatives have been recognized for their broad spectrum of pharmacological activities. impactfactor.orgnih.govresearchgate.net The first benzimidazole-based anthelmintic agent, thiabendazole, was introduced in 1961, paving the way for the development of other potent anti-parasitic drugs like albendazole (B1665689) and mebendazole. researchgate.netijarsct.co.in These compounds function by selectively binding to the β-tubulin of parasites, thereby inhibiting microtubule polymerization. ijarsct.co.in

The versatility of the benzimidazole scaffold allows for a wide range of substitutions, leading to a diverse array of biological activities. impactfactor.orgderpharmachemica.com This structural adaptability has rendered benzimidazole a "privileged structure" in drug discovery, with derivatives demonstrating a multitude of therapeutic applications. researchgate.netnih.gov

Table 2: Pharmacological Activities of Benzimidazole Derivatives

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial and fungal strains. ajrconline.orgresearchgate.net |

| Antiviral | Shows activity against a range of viruses. researchgate.net |

| Anticancer | Investigated for their potential as antineoplastic agents. impactfactor.orgnih.gov |

| Anti-inflammatory | Some derivatives exhibit anti-inflammatory properties. frontiersin.org |

| Anthelmintic | A well-established class of drugs for treating parasitic worm infections. derpharmachemica.comnih.gov |

| Antiulcer | Includes proton pump inhibitors used to reduce stomach acid. researchgate.net |

| Antihistaminic | Certain derivatives are used to treat allergic reactions. researchgate.net |

The wide-ranging applications of benzimidazole derivatives underscore their historical and ongoing importance in the development of new therapeutic agents. chemijournal.com

The aminophenol moiety is another critical component contributing to the bioactivity of many compounds. Aminophenols are valuable in the pharmaceutical industry, notably as intermediates in the synthesis of analgesic and antipyretic drugs. taylorandfrancis.com For instance, p-aminophenol is a known metabolite of acetaminophen (B1664979) and contributes to its pharmacological activity. oaepublish.com

Research has shown that aminophenol derivatives possess a range of biological effects. They can exhibit antimicrobial and antidiabetic potential. mdpi.com Furthermore, aminophenols are recognized for their ability to be oxidized, a reaction catalyzed by enzymes like o-aminophenol oxidase, which is significant in various biological pathways, including the synthesis of antibiotics. ontosight.ai However, the potential toxicity of some aminophenols, such as p-aminophenol being a known impurity in paracetamol with nephrotoxic effects, necessitates careful consideration in drug design and synthesis. nih.gov

Research Context and Scope of this compound Studies

Research on this compound and its close analogs primarily revolves around the synthesis of novel derivatives and the evaluation of their potential biological activities. The core structure serves as a versatile scaffold for creating more complex molecules with targeted therapeutic properties.

Studies often involve the chemical modification of the parent compound to explore how different functional groups influence its biological effects. ijpbs.com For example, the synthesis of novel 4-(1H-benzo[d]imidazol-2-yl)-4,5-dihydro-benzo[f] researchgate.netimpactfactor.org-oxazepin-3(2H)-ones has been reported, with these derivatives being screened for their in vitro antimicrobial activity against various bacterial and fungal strains. niscpr.res.in The results of such studies indicated that some of the synthesized compounds exhibited promising antimicrobial activity. niscpr.res.in

The research scope also extends to the synthesis of derivatives for potential applications beyond antimicrobial agents, leveraging the broad pharmacological profile of the benzimidazole core. researchgate.net The general approach involves synthesizing a series of related compounds and then subjecting them to various biological assays to identify lead compounds for further development. ijpbs.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(1H-benzo[d]imidazol-2-yl)phenol |

| 5,6-dimethylbenzimidazole |

| Acetaminophen |

| Albendazole |

| Mebendazole |

| p-aminophenol |

| Thiabendazole |

Structure

3D Structure

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-ylamino)phenol |

InChI |

InChI=1S/C13H11N3O/c17-10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8,17H,(H2,14,15,16) |

InChI Key |

UNABYEWLYJWLCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1h Benzimidazol 2 Ylamino Phenol and Its Analogues

Direct Synthesis Strategies for 4-(1H-benzimidazol-2-ylamino)phenol

The direct synthesis of the target compound can be approached through strategic bond formations that either build the benzimidazole (B57391) ring with the aminophenol moiety already attached to a precursor or by attaching the aminophenol to a pre-formed benzimidazole ring.

The cornerstone of benzimidazole synthesis is the condensation reaction between an o-phenylenediamine (B120857) and a one-carbon electrophile, such as a carboxylic acid or its derivative, a reaction often referred to as the Phillips-Ladenburg synthesis. semanticscholar.orgresearchgate.net For the synthesis of 2-amino-substituted benzimidazoles like this compound, this strategy is adapted by using reagents that provide the C2 atom and the exocyclic nitrogen bridge.

One common method involves the reaction of o-phenylenediamine with cyanogen (B1215507) bromide (BrCN). This reaction proceeds through the formation of a guanidine-like intermediate which then undergoes intramolecular cyclization with the elimination of hydrogen bromide to yield 2-aminobenzimidazole. While this produces the core 2-aminobenzimidazole, a subsequent step would be required to attach the 4-hydroxyphenyl group.

A more direct approach involves the cyclocondensation of o-phenylenediamine with a precursor that already contains the N-(4-hydroxyphenyl) moiety. Key reagents for this transformation include N-(4-hydroxyphenyl)carbonimidic dihalides, N-(4-hydroxyphenyl)cyanamide, or related isothiourea derivatives. For example, the reaction between o-phenylenediamine and N-(4-hydroxyphenyl)-S-methylisothiourea would lead to the formation of the target compound through cyclization and elimination of methanethiol. These reactions are typically carried out in a suitable solvent and may be catalyzed by acid or heat.

The general synthetic routes are summarized in the table below.

| Starting Materials | Reagents/Conditions | Intermediate/Product | Reaction Type |

| o-Phenylenediamine, N-(4-hydroxyphenyl)cyanamide | Heat, Acid Catalyst | This compound | Cyclocondensation |

| o-Phenylenediamine, 4-Hydroxyphenyl isothiocyanate | Ethanol, Reflux; then HgO | This compound | Cyclization/Desulfurization |

| o-Phenylenediamine, N-(4-hydroxyphenyl)carbonimidic dichloride | Base, Solvent | This compound | Cyclocondensation |

This table presents plausible synthetic routes based on established benzimidazole chemistry.

An alternative and widely used strategy for synthesizing 2-substituted benzimidazoles involves the functionalization of a pre-synthesized benzimidazole core. arabjchem.org This approach is particularly useful for creating analogues by varying the nucleophile in the final step. For the synthesis of this compound, this method typically begins with the preparation of a benzimidazole ring bearing a suitable leaving group at the 2-position, most commonly a halogen.

The synthesis commences with the reaction of o-phenylenediamine with phosgene (B1210022) or a phosgene equivalent to produce benzimidazol-2-one (B1210169). Subsequent treatment with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) converts the benzimidazol-2-one into 2-chlorobenzimidazole (B1347102). This intermediate is a versatile electrophile.

The final step is a nucleophilic aromatic substitution reaction where 2-chlorobenzimidazole is treated with 4-aminophenol (B1666318). researchgate.net The amino group of 4-aminophenol acts as the nucleophile, displacing the chloride ion at the C2 position of the benzimidazole ring. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, often in the presence of a base (e.g., potassium carbonate or triethylamine) to neutralize the HCl generated during the reaction.

Reaction Scheme:

o-Phenylenediamine + COCl₂ → Benzimidazol-2-one

Benzimidazol-2-one + POCl₃ → 2-Chlorobenzimidazole

2-Chlorobenzimidazole + 4-Aminophenol --(Base)--> this compound

This stepwise approach allows for modular synthesis, where different aminophenols or other nucleophiles can be introduced to generate a variety of 2-substituted benzimidazole derivatives.

Derivatization and Structural Modification Approaches

The this compound scaffold possesses several reactive sites that allow for further chemical modification: the N-1 nitrogen of the benzimidazole ring, the phenolic ring, and the amino bridge.

The N-1 position of the benzimidazole ring can be readily functionalized, a common strategy to modulate the physicochemical and pharmacological properties of benzimidazole-containing compounds. acs.orgnih.gov The N-H proton is weakly acidic and can be removed by a suitable base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (B128534) (Et₃N), to generate a nucleophilic benzimidazolide (B1237168) anion.

This anion can then react with various electrophiles, most commonly alkyl or benzyl (B1604629) halides, in an N-alkylation reaction. For example, treatment of this compound with benzyl chloride in the presence of K₂CO₃ in a solvent like DMF would yield 4-((1-benzyl-1H-benzimidazol-2-yl)amino)phenol. Microwave-assisted synthesis can often accelerate these reactions, leading to higher yields in shorter reaction times. nih.govjchemrev.com It is important to note that the phenolic hydroxyl group and the amino bridge are also potential sites for alkylation, and reaction conditions must be carefully controlled to achieve selective N-1 substitution. Protection of the phenol (B47542) and amino groups may be necessary in some cases.

| Substituent (R) | Reagent | Base | Typical Conditions | Product Name |

| Methyl | Methyl iodide (CH₃I) | K₂CO₃ | DMF, Room Temp. | 4-((1-methyl-1H-benzimidazol-2-yl)amino)phenol |

| Ethyl | Ethyl bromide (C₂H₅Br) | NaH | THF, 0 °C to RT | 4-((1-ethyl-1H-benzimidazol-2-yl)amino)phenol |

| Benzyl | Benzyl chloride (BnCl) | K₂CO₃ | Acetonitrile, Reflux | 4-((1-benzyl-1H-benzimidazol-2-yl)amino)phenol |

| 2-Hydroxyethyl | 2-Bromoethanol | Et₃N | DMF, 80 °C | 4-((1-(2-hydroxyethyl)-1H-benzimidazol-2-yl)amino)phenol |

This table illustrates representative N-substitution reactions.

The phenolic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the hydroxyl (-OH) and amino (-NH-) groups. The powerful ortho-, para-directing hydroxyl group will primarily direct incoming electrophiles to the positions ortho to it (C3 and C5 of the phenol ring), as the para position is already substituted.

Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups onto the phenolic ring:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid at low temperatures can introduce a nitro group, yielding 4-(1H-benzimidazol-2-ylamino)-2-nitrophenol. nih.gov

Halogenation: Treatment with bromine in a suitable solvent like acetic acid or with N-bromosuccinimide (NBS) can lead to the formation of mono- or di-brominated products, such as 2-bromo-4-(1H-benzimidazol-2-ylamino)phenol.

Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine (like dimethylamine) in the presence of an acid catalyst can introduce an aminomethyl group ortho to the hydroxyl group.

These modifications can significantly alter the electronic and steric properties of the molecule.

| Reaction | Reagents | Position of Substitution | Product Example |

| Nitration | HNO₃, H₂SO₄ | C3 and/or C5 | 4-(1H-benzimidazol-2-ylamino)-2-nitrophenol |

| Bromination | Br₂, Acetic Acid | C3 and/or C5 | 2-bromo-4-(1H-benzimidazol-2-ylamino)phenol |

| Chlorination | SO₂Cl₂ | C3 and/or C5 | 2-chloro-4-(1H-benzimidazol-2-ylamino)phenol |

This table provides examples of electrophilic substitution on the phenolic ring.

The exocyclic amino bridge (-NH-) connecting the benzimidazole and phenol rings is also amenable to chemical modification, although this can be more challenging than N-1 or phenolic ring substitution due to competing reactivity from other nucleophilic sites.

One potential modification is acylation. The amino group can react with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. For instance, reaction with acetyl chloride would yield N-(4-hydroxyphenyl)-N-(1H-benzimidazol-2-yl)acetamide. This transformation changes the electronic nature of the bridge from a hydrogen bond donor to an acceptor and introduces steric bulk.

Hybrid Compound Synthesis (e.g., Benzimidazole-Thiazole Hybrids, Mannich Bases)

The synthesis of hybrid molecules incorporating the benzimidazole scaffold is a significant strategy in medicinal chemistry, aiming to combine the pharmacophoric features of different heterocyclic systems to create novel compounds. One notable approach is the synthesis of Mannich bases from benzimidazole derivatives.

Mannich Bases: The Mannich reaction is employed to introduce an aminomethyl substituent onto the benzimidazole ring, typically at the N-1 position. This reaction involves the condensation of a benzimidazole derivative (containing an active hydrogen atom), formaldehyde, and a primary or secondary amine. For instance, benzimidazole rings have been reacted with formaldehyde and various primary and secondary amines to synthesize a range of Mannich bases. orientjchem.org The disappearance of the N-H peak in the infrared spectrum and the appearance of new peaks corresponding to aliphatic C-H bonds confirm the successful substitution on the benzimidazole nitrogen. orientjchem.org

For example, the reaction of a benzimidazole derivative with formaldehyde and diallyl amine resulted in the disappearance of the N-H absorption peak and the emergence of new peaks for aliphatic C-H and C=C stretching, confirming the formation of the N-substituted Mannich base. orientjchem.org Similarly, reaction with 4-chloroaniline (B138754) showed an overlap of O-H and N-H peaks and the appearance of aliphatic C-H stretching bands. orientjchem.org

Advanced Synthetic Techniques

Modern synthetic methodologies offer significant advantages over conventional heating methods, including reduced reaction times, increased yields, and adherence to the principles of green chemistry.

Microwave-assisted synthesis has emerged as a powerful and efficient technique for the preparation of benzimidazole derivatives. eurekaselect.comsciforum.net This method significantly reduces reaction times from hours to minutes and often leads to higher product yields and purity compared to conventional heating methods. sciforum.netbenthamdirect.commdpi.com The application of microwave irradiation can often be performed under solvent-free conditions, which minimizes the use of volatile organic solvents, aligning with green chemistry principles. sciforum.netmdpi.com

The primary method for synthesizing the benzimidazole core, both conventionally and under microwave irradiation, is the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. eurekaselect.com Studies have demonstrated that microwave-assisted synthesis can produce benzimidazole derivatives in yields ranging from 94% to 98% within 5 to 10 minutes, often without the need for a catalyst. benthamdirect.comingentaconnect.com This efficiency represents a substantial improvement over traditional methods that are often plagued by long reaction times and the necessity for catalysts. benthamdirect.comingentaconnect.com

The benefits of microwave-assisted synthesis include:

Rapid Reaction Rates: Drastic reduction in reaction time. mdpi.com

High Yields: Often provides quantitative or near-quantitative yields. mdpi.com

Energy Efficiency: Requires less energy compared to conventional heating. eurekaselect.com

Environmental Benefits: Reduces or eliminates the need for solvents. sciforum.netmdpi.com

Catalysis plays a crucial role in the derivatization of benzimidazole compounds, facilitating transformations that might otherwise be inefficient. A variety of catalysts are employed to enhance the synthesis of complex benzimidazole derivatives.

One modern approach involves the use of nanoparticles as catalysts. For example, cadmium oxide nanoparticles (CdO NPs) have been successfully utilized as a catalyst for the synthesis of new benzimidazole derivatives. In one study, 2-(4-hydroxyphenyl) benzimidazole was condensed with various aldehydes (such as p-nitrobenzaldehyde and p-bromobenzaldehyde) and amides (like benzamide (B126) and acetamide) in the presence of CdO NPs. This catalytic method resulted in high yields of the desired products, ranging from 83% to 92%. The use of such nanocatalysts can offer advantages like high efficiency, reusability, and mild reaction conditions.

Spectroscopic Characterization Methodologies for Structural Elucidation (e.g., FT-IR, NMR, Mass Spectrometry)

The structural confirmation of synthesized this compound and its analogues relies on a combination of spectroscopic techniques. FT-IR, NMR, and Mass Spectrometry are indispensable tools for elucidating the molecular architecture of these compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for benzimidazole derivatives include:

N-H Stretching: A band in the region of 3100-3500 cm⁻¹ corresponds to the N-H group of the imidazole (B134444) ring. orientjchem.org

O-H Stretching: A broad band, typically in the range of 3200-3400 cm⁻¹, indicates the presence of a phenolic hydroxyl group.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the imidazole ring appears around 1600-1630 cm⁻¹. ijpbs.com

C=C Stretching: Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. ijpbs.com

C-N Stretching: The C-N stretching vibration is typically found around 1200-1300 cm⁻¹. ijpbs.com

C-O Stretching: The phenolic C-O stretching vibration appears near 1100-1250 cm⁻¹. ijpbs.com

The table below summarizes typical FT-IR absorption bands for benzimidazole derivatives.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | References |

| Phenolic O-H | Stretching (H-bonded) | 3400-2600 (broad) | ijpbs.com |

| Imidazole N-H | Stretching | 3741, 3310 | ijpbs.com |

| Aromatic C-H | Stretching | ~3050 | researchgate.net |

| Aliphatic C-H | Stretching | 2800-2981 | orientjchem.org |

| C=N (Imidazole) | Stretching | 1697-1558 | ijpbs.com |

| C=C (Aromatic) | Stretching | 1580-1479 | ijpbs.com |

| C-N | Stretching | 1305-1226 | ijpbs.com |

| C-O (Phenol) | Stretching | 1213-1088 | ijpbs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR:

Imidazole N-H: The proton on the imidazole nitrogen is typically observed as a broad singlet at a downfield chemical shift, often above δ 11.0 ppm. ijpbs.com

Phenolic O-H: The phenolic proton signal appears as a singlet, with its chemical shift varying depending on the solvent and concentration, but often found between δ 4.0 and δ 10.0 ppm. ijpbs.com

Aromatic Protons: Protons on the benzimidazole and phenol rings resonate in the aromatic region, typically between δ 6.5 and δ 8.5 ppm, showing complex multiplet patterns depending on the substitution. ijpbs.com

Aliphatic Protons: In derivatives with alkyl or substituted alkyl groups, the corresponding protons appear in the upfield region (δ 1.0-5.0 ppm). For example, methylene (B1212753) protons adjacent to the benzimidazole ring appear as a singlet around δ 4.2-4.5 ppm. researchgate.net

¹³C NMR:

C=N Carbon: The imine carbon (C2) of the benzimidazole ring is characteristically deshielded and appears at a low field, often in the range of δ 150-167 ppm. ijpbs.com

Aromatic Carbons: The carbons of the aromatic rings typically resonate between δ 109 and δ 158 ppm. ijpbs.com The carbon attached to the phenolic oxygen (C-O) appears at a lower field (e.g., ~δ 150-158 ppm) compared to other aromatic carbons. ijpbs.com

In Vitro Biological Activity Evaluation and Mechanistic Studies of 4 1h Benzimidazol 2 Ylamino Phenol Derivatives

Antimicrobial Activity Studies

Derivatives of 4-(1H-benzimidazol-2-ylamino)phenol have demonstrated notable antimicrobial effects, with research highlighting their efficacy against a spectrum of bacteria and fungi.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Studies have shown that benzimidazole (B57391) derivatives, including those related to this compound, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain N-substituted benzimidazole analogues have shown good inhibition against various bacterial strains. researchgate.net

A study involving (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)-methyl)-4-bromophenol and its metal complexes demonstrated antibacterial activity against the Gram-positive Micrococcus luteus and the Gram-negative Escherichia coli and Enterobacter aerogenes. rsc.org Another study reported that 2-(1H-Benzimidazol-2-yl)-aniline and 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole showed high antibacterial activities with a Minimum Inhibitory Concentration (MIC) value of 15.63 mg/mL against Staphylococcus aureus, Bacillus licheniformis, Proteus vulgaris, and Pseudomonas aeruginosa. rsc.org

Furthermore, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides were synthesized and evaluated for their in vitro antimicrobial activity. d-nb.info All the synthesized derivatives exhibited significant antimicrobial activity with MIC values ranging from 0.007 to 0.061 µM/ml. d-nb.info Specifically, compounds with 2,4-dimethoxy and 4-chloro substituents were found to be effective antibacterial agents. d-nb.info

Below is an interactive table summarizing the antibacterial activity of selected benzimidazole derivatives:

Antibacterial Activity of Benzimidazole Derivatives| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value |

|---|---|---|

| (E)-2-((4-(1H-benzo[d]imidazol-2-yl)phenylimino)-methyl)-4-bromophenol & its metal complexes | Micrococcus luteus, Escherichia coli, Enterobacter aerogenes | Moderate to excellent |

| 2-(1H-Benzimidazol-2-yl)-aniline | Staphylococcus aureus, Bacillus licheniformis, Proteus vulgaris, Pseudomonas aeruginosa | 15.63 mg/mL |

| 2-benzyl-1-(phenylsulfonyl)-1H-benzimidazole | Staphylococcus aureus, Bacillus licheniformis, Proteus vulgaris, Pseudomonas aeruginosa | 15.63 mg/mL |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 0.007 - 0.061 µM/ml |

| N-substituted benzimidazole analogues | Mycobacterium tuberculosis, Micrococcus luteus, Methicillin-resistant Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumonia, Escherichia coli, Proteus vulgaris, Salmonella typhi | Good inhibition |

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. A new class of 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles was synthesized and evaluated for antifungal activity against Candida albicans, with several compounds showing moderate activity. researchgate.net

Another study reported on novel substituted bis-benzimidazole derivatives that exhibited significant antimicrobial activity against various fungi. consensus.app Furthermore, a series of 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides showed potent antifungal activity against Aspergillus niger and Candida albicans. d-nb.info One derivative with a bromo substituent was particularly effective against A. niger with a MIC of 0.027 µM/ml. d-nb.info

Research on mono- and di-substituted benzimidazole derivatives revealed that compounds with 3,4-dihydroxy phenyl groups displayed the highest inhibitory activities against fungal strains like Candida glabrata, Candida krusei, and Candida parapsilosis, with MIC50 values ranging from 0.78 to 1.56 μg/mL. rsc.org

The antifungal activity of various benzimidazole derivatives is summarized in the interactive table below:

Antifungal Activity of Benzimidazole Derivatives| Compound/Derivative | Fungal Strain(s) | Activity/MIC Value |

|---|---|---|

| 2-[4-(1H-benzimidazol-1-yl)phenyl]-1H-benzimidazoles | Candida albicans | Moderate activity |

| Substituted bis-benzimidazole derivatives | Various fungi | Significant activity |

| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Aspergillus niger, Candida albicans | MICs as low as 0.027 µM/ml |

| Benzimidazole derivatives with 3,4-dihydroxy phenyl groups | Candida glabrata, Candida krusei, Candida parapsilosis, Candida albicans | MIC50: 0.78 - 1.56 μg/mL |

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of benzimidazole derivatives is believed to stem from their ability to interfere with essential bacterial processes. One proposed mechanism is the competition with purines, which are vital for the synthesis of bacterial nucleic acids and proteins. By acting as an antagonist to purine (B94841) metabolism, these compounds can disrupt bacterial growth and replication.

The structural similarity of the benzimidazole nucleus to biological nucleotides enables it to interact with various biopolymers, contributing to its broad spectrum of therapeutic activities. d-nb.info The interference with cellular components and metabolic pathways is a key aspect of their antimicrobial action.

Antimalarial Activity Studies

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Benzimidazole derivatives have shown promise in this area.

Efficacy Against Plasmodium falciparum Strains (Chloroquine-Sensitive and Multidrug-Resistant)

Research has demonstrated the effectiveness of benzimidazole derivatives against both chloroquine-sensitive and multidrug-resistant strains of P. falciparum. A novel series of antimalarial benzimidazole derivatives with phenolic Mannich base side chains at the C2 position showed potent activity. nih.gov Structure-activity relationship studies revealed that 1-benzylbenzimidazole analogues possessed submicromolar activities against both asexual blood and sexual stages of the parasite, whereas the 1H-benzimidazole analogues were primarily active against the asexual blood stage. nih.gov

One of the most potent compounds, 25, which features a 1-((4-trifluoromethyl)benzyl) benzimidazole core, exhibited an IC50 of 0.19 µM against the chloroquine-sensitive NF54 strain and 0.06 µM against the chloroquine-resistant K1 strain. up.ac.za In general, the 1-((4-trifluoromethyl)benzyl) derivatives showed superior activity compared to other analogues. up.ac.za Another study found that certain N-substituted S-(2,4-dinitrophenyl)glutathione diesters retained their antimalarial activity against the chloroquine-resistant K1 strain of P. falciparum. researchgate.net

The table below presents the antimalarial activity of selected benzimidazole derivatives:

Antimalarial Activity of Benzimidazole Derivatives| Compound/Derivative | P. falciparum Strain(s) | IC50 Value |

|---|---|---|

| 1-benzylbenzimidazole analogues | Asexual and sexual stages | Submicromolar |

| 1H-benzimidazole analogues | Asexual blood stage | Active |

| Compound 25 (1-((4-trifluoromethyl)benzyl) derivative) | NF54 (chloroquine-sensitive) | 0.19 µM |

| Compound 25 (1-((4-trifluoromethyl)benzyl) derivative) | K1 (chloroquine-resistant) | 0.06 µM |

| N-substituted S-(2,4-dinitrophenyl)glutathione diesters | K1 (chloroquine-resistant) | Active |

Inhibition of Key Parasite Processes

The antimalarial action of these benzimidazole derivatives is attributed to their ability to disrupt crucial parasite processes. Studies have shown that these compounds can inhibit both microtubule and hemozoin formation in the parasite. nih.gov

The 1-benzylbenzimidazole analogues demonstrated microtubule inhibitory activity, particularly in stage II/III gametocytes. nih.gov On the other hand, the 1H-benzimidazole analogues were identified as bona fide inhibitors of hemozoin formation and also exhibited inhibitory effects on microtubules. nih.gov Hemozoin is a crystalline substance produced by the parasite to detoxify the heme released from the digestion of hemoglobin, and its inhibition is a validated antimalarial strategy. The dual mechanism of action, targeting both microtubule and hemozoin formation, makes these compounds particularly promising as antimalarial drug candidates.

Anticancer Activity Investigations

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action.

The antiproliferative effects of this compound derivatives have been extensively documented across a wide panel of human cancer cell lines. In vitro assays, such as the MTT and SRB assays, are standard methods used to determine the concentration of a compound required to inhibit cell growth by 50% (IC50), a key indicator of cytotoxic potency.

Numerous studies have reported the synthesis of novel benzimidazole derivatives and their subsequent screening against various cancer cell lines. For instance, certain 2-substituted benzimidazoles exhibited notable antitumor activity against human hepatocellular carcinoma (HepG2), human breast adenocarcinoma (MCF-7), and human colon carcinoma (HCT-116) cell lines, with IC50 values below 10 µg/mL. rsc.org Similarly, a series of newly synthesized 4-(1H-benzimidazol-2-yl)benzene-1,3-diols showed cytotoxic effects against rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines, with some compounds demonstrating greater potency than the standard chemotherapy drug, cisplatin. researchgate.net

Other research has highlighted the efficacy of specific derivatives, such as N-[3-(benzimidazol-2-yl-amino)phenyl]amine derivatives, which displayed remarkable cytotoxicity with GI50 values ranging from 0.276 to 14.3 µM across nine different human tumor cell line subpanels. arabjchem.org The cytotoxic potential often depends on the specific substitutions on the benzimidazole ring and associated phenyl groups. For example, some derivatives have shown high cytotoxic activity against A549 and HepG2 cells with IC50 values of 15.80 µM and 15.58 µM, respectively. researchgate.net The introduction of a pyrazoline nucleus into the benzimidazole structure has also been explored as a strategy to enhance anticancer activity against lung cancer cell lines. rsc.org

Interactive Table: Cytotoxicity of Benzimidazole Derivatives in Various Cancer Cell Lines

The anticancer effects of this compound derivatives are mediated through their interaction with various molecular targets crucial for cancer cell survival and proliferation. One of the primary mechanisms involves the interaction with DNA. bohrium.com

Several benzimidazole derivatives have been shown to bind to the minor groove of DNA. rsc.org This binding can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. rsc.org Spectroscopic methods and Hoechst displacement assays have confirmed that these compounds can exhibit a preference for AT-rich regions within the DNA minor groove. acs.org The mode of binding is often non-intercalative, meaning the molecules fit within the groove without inserting themselves between the DNA base pairs. rsc.orgtandfonline.com This interaction can inhibit the activity of enzymes that act on DNA, such as topoisomerase II, further contributing to their cytotoxic effects. rsc.org

In addition to DNA, other molecular targets have been identified. Certain benzimidazole derivatives have been investigated for their ability to inhibit protein kinases, which are often dysregulated in cancer. For example, some derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key member of the HER family of enzymes. nih.govacs.org Inhibition of wild-type and mutant forms of EGFR can block downstream signaling pathways that promote cell proliferation. nih.gov Molecular docking studies have helped to elucidate the binding interactions within the ATP-binding site of these enzymes. nih.gov Other research points towards the inhibition of microtubule assembly, a mechanism shared with well-known antimitotic drugs, which disrupts cell division and induces apoptosis. nih.govnih.gov

Antiviral Activity Research

The structural versatility of the benzimidazole scaffold has also led to the discovery of derivatives with significant antiviral properties, particularly against RNA viruses.

Benzimidazole derivatives have emerged as potent inhibitors of key viral enzymes and proteins essential for replication. A significant focus of this research has been on the Hepatitis C Virus (HCV). The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) that is crucial for replicating the viral genome. nih.govnih.gov Several series of benzimidazole derivatives have been identified as non-nucleoside inhibitors of NS5B, binding to allosteric sites on the enzyme and disrupting its function. nih.govresearchgate.net Studies have identified 2-[(4-diarylmethoxy)phenyl]-benzimidazoles as potent inhibitors that suppress subgenomic HCV RNA replication in replicon cells at low micromolar concentrations. nih.gov These compounds often exhibit high selectivity for the viral polymerase over host DNA polymerases. nih.gov

In the context of Human Immunodeficiency Virus type 1 (HIV-1), the viral capsid (CA) protein is a critical therapeutic target. The capsid is involved in multiple stages of the viral life cycle, including assembly, maturation, and nuclear entry. researchgate.netnih.govmdpi.com Certain benzimidazole derivatives have been identified as inhibitors of HIV-1 capsid function. nih.govmdpi.com For example, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole was found to block HIV-1 replication with an IC50 of 3 µM. researchgate.netnih.gov

The antiviral mechanisms of these compounds are linked to their specific molecular interactions. For HCV NS5B inhibitors, the mechanism is non-competitive inhibition. They bind to allosteric pockets on the polymerase, such as the thumb and palm domains, inducing a conformational change that prevents the enzyme from carrying out RNA synthesis. nih.govplos.org This prevents the replication of the viral genome.

For HIV-1, benzimidazole-based inhibitors can disrupt the finely tuned processes of capsid assembly and disassembly. Molecular docking studies suggest that these compounds can bind at the interface between two capsid protein monomers, interfering with the protein-protein interactions necessary for the formation of the mature capsid core. nih.gov This disruption can occur during the late stages of viral replication, leading to the production of non-infectious viral particles, or during the early stages by preventing the proper uncoating of the capsid required for the release of the viral genome into the host cell. mdpi.commdpi.com

Enzyme Inhibition and Receptor Modulation Studies

Beyond their roles in cancer and virology, derivatives of this compound have been shown to modulate the activity of a diverse array of other enzymes and cellular receptors, highlighting their potential in treating a wider range of diseases.

Research has demonstrated that benzimidazole derivatives can act as inhibitors of various enzymes. For instance, they have shown inhibitory activity against cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are key targets in the management of Alzheimer's disease. researchgate.net Other studies have identified potent inhibitory activity against urease, an enzyme implicated in infections by Helicobacter pylori and the formation of urinary stones. arabjchem.orgbohrium.com Dihydroxyphenyl-substituted benzimidazole analogs, in particular, have demonstrated strong urease inhibition with IC50 values in the low micromolar range. arabjchem.org Furthermore, some derivatives have been identified as inhibitors of human dipeptidyl peptidase III (DPP III), a zinc-dependent metallopeptidase linked to various pathophysiological processes. mdpi.com The benzimidazole scaffold has also been used to develop inhibitors of epigenetic targets like histone deacetylases (HDACs), which are crucial regulators of gene expression and promising targets for cancer therapy. rsc.org

In addition to enzyme inhibition, these compounds can act as modulators of cellular receptors. A notable example is their activity at the GABA-A receptor. Certain 2-(4-fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subtype. nih.gov By binding to a site distinct from the main neurotransmitter binding site, these PAMs enhance the receptor's response to GABA, a mechanism that is conceptually novel for treating various neurological dysfunctions. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov The inhibition of specific CA isoforms is a therapeutic strategy for various conditions. Phenolic mono and bis Mannich bases of 4-(1H-benzimidazol-2-yl)phenol, such as 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol and 2,6-bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol, have demonstrated moderate inhibitory properties against human carbonic anhydrase (hCA). ijpsr.com The amines used in the synthesis of these Mannich bases included pyrrolidine, dimethylamine, N-methyl piperazine, morpholine, and piperidine. ijpsr.com

Further studies on benzothiazole (B30560) derivatives, which share structural similarities with benzimidazoles, have shown significant inhibitory activity against various hCA isoforms. tandfonline.comtandfonline.com For instance, certain amino acid-benzothiazole conjugates displayed considerable inhibition against hCA V and hCA II, with Ki values in the micromolar range. tandfonline.com This suggests that the benzimidazole core, when appropriately substituted, can effectively interact with the active site of carbonic anhydrases. The phenolic group in this compound derivatives is also a known pharmacophore for CA inhibition. mdpi.com

Table 1: Carbonic Anhydrase Inhibition by Benzothiazole Derivatives

| Compound | Target Isoform | Inhibition Constant (Kᵢ) |

|---|---|---|

| Amino acid-benzothiazole conjugates | hCA V | 2.9 to 88.1 µM |

| Amino acid-benzothiazole conjugates | hCA II | Micromolar levels |

| Thiazole derivative with benzenesulfonamide (B165840) moieties | hCA II | 0.41 nM |

| 4-(thiazol-2-ylamino)-benzenesulfonamides | hCA I | 0.84-702 nM |

| 4-(thiazol-2-ylamino)-benzenesulfonamides | hCA II | 0.41–288 nM |

| 4-(thiazol-2-ylamino)-benzenesulfonamides | hCA IX | 5.6–29.2 nM |

Dihydrofolate Reductase Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of purines and some amino acids, making it an attractive target for antimicrobial and anticancer agents. nih.govajrconline.org Benzimidazole derivatives have been investigated as potential DHFR inhibitors. mdpi.com Molecular docking studies have shown that these compounds can interact with key amino acids in the binding site of DHFR from Staphylococcus aureus. nih.gov

Specifically, a series of pyrimidine-clubbed benzimidazole derivatives were designed and evaluated as potential DHFR inhibitors. mdpi.com The inhibitory potential of these compounds is often attributed to the benzimidazole moiety, which can be modified to enhance binding affinity to the enzyme's active site. mdpi.com For instance, certain substituted benzothiazoles, structurally related to benzimidazoles, have shown inhibitory activity against DHFR. ajrconline.org

Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Benzimidazole and Related Derivatives

| Compound Series | Target | Key Findings |

|---|---|---|

| Pyrimidine-clubbed benzimidazole derivatives | DHFR | Compounds 29 and 33 were effective against all bacterial and fungal strains tested, suggesting DHFR inhibition. mdpi.com |

| Substituted benzothiazoles | DHFR from Mycobacterium tuberculosis | Some compounds were found to be active inhibitors, comparable to the standard methotrexate. ajrconline.org |

| 1,3,4-thiadiazole derivatives | DHFR | These compounds are considered potential agents for combating malignant tumors due to DHFR inhibition. researchgate.net |

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes involved in DNA replication, making them validated targets for antibacterial drugs. nih.govresearchgate.net A novel class of benzimidazole urea (B33335) derivatives has been identified as dual-targeting inhibitors of both DNA gyrase and topoisomerase IV. nih.gov These compounds bind to the ATP sites of the enzymes and exhibit potent antibacterial activity against a broad spectrum of pathogens. nih.gov

Furthermore, certain N-phenylpyrrolamides have been developed and evaluated against DNA gyrase and topoisomerase IV from Escherichia coli and Staphylococcus aureus. researchgate.net One of the most potent compounds displayed an IC₅₀ of 47 nM against E. coli DNA gyrase. researchgate.net Studies on 1H-benzimidazole derivatives have also revealed their potential as mammalian DNA topoisomerase I inhibitors, with 5-methyl-4-(1H-benzimidazole-2-yl)phenol showing relatively potent inhibition. nih.govsemanticscholar.org

Table 3: DNA Gyrase and Topoisomerase IV Inhibition by Benzimidazole and Related Derivatives

| Compound/Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Organism |

|---|---|---|---|

| N-phenylpyrrolamide | DNA Gyrase | 47 nM | E. coli |

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | DNA Gyrase | 0.0017 µM | E. coli |

| 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative 13e | Topoisomerase IV | 0.98 µM | Not Specified |

| Novobiocin (control) | Topoisomerase IV | 0.82 µM | Not Specified |

Ligand-Receptor Interactions

Benzimidazole derivatives are known to interact with a variety of biological receptors. A series of 2-arylbenzimidazoles, for instance, have been synthesized and found to bind with high affinity to the human histamine (B1213489) H₄ receptor, a target for inflammatory and allergic diseases. researchgate.net The structural features of these compounds, including the benzimidazole core and the nature of the aryl substituent, play a crucial role in their binding affinity. researchgate.net

Molecular docking studies have been employed to understand the interactions between benzimidazole derivatives and their target receptors. These studies have helped in elucidating the binding modes and identifying key interactions that contribute to the biological activity of these compounds. nih.gov

Antioxidant Activity Studies

The antioxidant properties of this compound derivatives have been extensively studied. lew.ronih.govnih.govmdpi.com The phenolic hydroxyl group is a key structural feature responsible for the radical scavenging activity of these compounds. mdpi.com Various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the lipid peroxidation (LPO) inhibition assay, have been used to evaluate their antioxidant potential. lew.ronih.govmdpi.com

Derivatives with multiple hydroxyl groups on the arylidene moiety generally exhibit higher antioxidant activity. lew.romdpi.com For example, a trihydroxy derivative, 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol, showed superior antioxidant activity compared to the reference antioxidants BHT and Trolox in both DPPH and FRAP assays. lew.ro The position of the hydroxyl groups on the aromatic ring also significantly influences the antioxidant capacity. mdpi.com

Table 4: Antioxidant Activity of this compound Derivatives

| Compound/Derivative | Assay | Key Findings |

|---|---|---|

| 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol (HL25) | DPPH Scavenging | IC₅₀ of 0.0018 mg/mL, higher activity than BHT and Trolox. lew.ro |

| 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol (HL25) | FRAP | TEAC value of 1564.44 ± 1.92, higher activity than BHT and Trolox. lew.ro |

| 2-[2-(p-bromophenyl)benzimidazole-1-yl]-N'-(arylmethylene)acetohydrazide | LPO Inhibition | 57% inhibition of LPO level. nih.gov |

| Butylated hydroxytoluene (BHT) (control) | LPO Inhibition | 65% inhibition. nih.gov |

Anticholinesterase Activity Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. A series of Mannich bases of benzimidazole derivatives with a phenolic group have been evaluated for their anticholinesterase activity using the Ellman method. researchgate.net

These compounds exhibited moderate to good AChE inhibitory activity, with IC₅₀ values ranging from 0.93 to 10.85 μM. researchgate.net Most of the tested compounds were also found to be selective against BuChE. researchgate.net The 4-hydroxyl group on the phenyl ring has been shown to participate in crucial interactions with AChE, as revealed by molecular modeling studies. researchgate.net

Table 5: Anticholinesterase Activity of Benzimidazole Derivatives

| Compound Series | Target Enzyme | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Mannich bases of benzimidazole derivatives | AChE | 0.93 to 10.85 µM researchgate.net |

| Mannich bases of benzimidazole derivatives | BuChE | Moderate inhibition researchgate.net |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | AChE | 80–90 nM researchgate.net |

| 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols | BuChE | 0.2-5 µM researchgate.net |

Structure Activity Relationship Sar Investigations of 4 1h Benzimidazol 2 Ylamino Phenol Analogues

Impact of Substituent Variation on Biological Efficacy

The biological activity of 4-(1H-benzimidazol-2-ylamino)phenol can be significantly altered by the introduction of various substituents on both the phenolic and benzimidazole (B57391) rings, as well as modifications to the linker connecting them.

The phenolic ring of this compound is a key site for structural modification. The nature, position, and number of substituents on this ring can dramatically affect the compound's biological profile.

Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the phenolic ring are critical. For instance, in a series of 2-(5-bromo-1H-benzimidazol-2-yl)phenol derivatives, compounds with additional hydroxyl groups, such as 2,3-dihydroxy and 2,5-dihydroxy derivatives, demonstrated notable antioxidant and antibacterial activities. lew.ro Specifically, a trihydroxy derivative, 4-(5-bromo-1H-benzimidazol-2-yl)benzene-1,2,3-triol, exhibited the most potent antioxidant activity, surpassing that of standard reference compounds. lew.ro This suggests that increasing the number of hydroxyl groups can enhance certain biological effects, likely due to increased hydrogen bonding capacity and radical scavenging potential.

Mannich Bases: The incorporation of Mannich base side chains, which are typically aminoalkyl groups, onto the phenolic ring has been explored to enhance biological activity, particularly in the context of antimalarial agents. These basic moieties can improve aqueous solubility and provide additional points of interaction with biological targets. Research on antimalarial benzimidazole derivatives has shown that attaching phenolic Mannich base side chains to the C2 position of the benzimidazole core can lead to compounds with dual-stage antimalarial activity. up.ac.za The specific structure of the Mannich base, including the type of amine used, is a critical determinant of its efficacy. up.ac.za

Table 1: Impact of Phenolic Ring Substituents on Biological Activity

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Additional Hydroxyl Groups | 2,3-dihydroxy, 2,5-dihydroxy, 1,2,3-trihydroxy | Enhanced antioxidant and antibacterial activity. | lew.ro |

| Bromine | 4'-position | Increased melting point. | ajol.info |

| Bromine (with Nitro on benzimidazole) | 4-bromo | Notable antibacterial activity. | ajol.info |

| Mannich Base | C2 of benzimidazole core | Dual-stage antimalarial activity. | up.ac.za |

Modifications to the benzimidazole ring system are equally important in dictating the pharmacological properties of these analogues.

Alkyl Groups: The introduction of small alkyl groups, such as a methyl group, at the 5-position of the benzimidazole ring has been shown to decrease the melting point of the resulting compound compared to the unsubstituted analogue. ajol.info

Halogens: The presence of a chlorine atom at the 5-position of the benzimidazole ring, in contrast, increases the compound's melting point. ajol.info The nature of the substituent at the 6-position of the benzimidazole ring can also influence anti-inflammatory activity. For instance, the incorporation of electron-withdrawing groups at this position has been found to reduce anti-inflammatory effects. nih.gov

Pyridyl Groups: The introduction of a pyridyl moiety to the benzimidazole structure has been investigated. For example, compounds with a pyrid-2-yl moiety substituted on the N-benzimidazole portion have shown significant anti-inflammatory activity. nih.gov

Nitro Groups: A nitro group at the 5-position of the benzimidazole ring has been associated with potent vasorelaxant activity. Specifically, 2-(5-nitro-1H-benzimidazol-2-yl)phenol was identified as a highly potent compound in a series of vasorelaxant agents. nih.gov

Table 2: Influence of Benzimidazole Ring Substituents

| Substituent | Position | Observed Effect | Reference |

|---|---|---|---|

| Methyl | 5-position | Decreased melting point. | ajol.info |

| Chlorine | 5-position | Increased melting point. | ajol.info |

| Electron-withdrawing group | 6-position | Reduced anti-inflammatory activity. | nih.gov |

| Pyrid-2-yl | N-benzimidazole | Significant anti-inflammatory activity. | nih.gov |

| Nitro | 5-position | Potent vasorelaxant activity. | nih.gov |

Positional Isomerism and Pharmacological Outcome

The relative positioning of substituents on the aromatic rings, known as positional isomerism, can have a profound impact on the pharmacological properties of a molecule. For instance, in the context of antimalarial benzimidazole derivatives, the position of the Mannich base on the aminophenol ring was a key factor. up.ac.za Analogues with the Mannich base ortho to the hydroxyl group and meta to the amino group generally displayed superior activity compared to other positional isomers. up.ac.za This highlights that even subtle changes in the spatial arrangement of functional groups can significantly alter the molecule's ability to bind to its biological target.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of compounds based on their physicochemical properties. nih.gov By establishing a mathematical relationship between the structural features of a series of compounds and their observed biological activities, QSAR models can guide the design of new, more potent analogues.

For benzimidazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities. These studies often utilize molecular descriptors that quantify various aspects of a molecule's structure, such as its shape, electronic properties, and lipophilicity. For example, a study on substituted {4-(1H-benzimidazol-2-yl) phenyl} diazenyl derivatives used online software to calculate properties like logP, pKa, and solubility to predict their physicochemical behavior. ijpbs.com Such computational tools are invaluable for prioritizing synthetic targets and reducing the need for extensive experimental screening. The development of statistically significant QSAR models, often validated through methods like leave-one-out cross-validation, can provide predictive insights into the activity of novel compounds. nih.gov

Computational and Theoretical Chemistry Studies of 4 1h Benzimidazol 2 Ylamino Phenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Hartree-Fock (HF) and Density Functional Theory (DFT), are instrumental in predicting the molecular characteristics of 4-(1H-benzimidazol-2-ylamino)phenol from first principles.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. atomistica.online This is achieved by finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this purpose, both Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) methods are employed. ntnu.no DFT methods, such as the popular B3LYP functional, combined with basis sets like 6-311++G(d,p), are frequently used to calculate the equilibrium geometry of benzimidazole (B57391) derivatives. researchgate.netislamiahcollege.edu.in

These calculations provide detailed information on bond lengths, bond angles, and dihedral (torsion) angles. For this compound, a key structural parameter is the dihedral angle between the benzimidazole ring system and the phenol (B47542) ring. Experimental X-ray diffraction data for the related compound 4-(1H-benzo[d]imidazol-2-yl)phenol show that the benzimidazole system is nearly coplanar with the phenol ring, with a small dihedral angle of 8.11(5)°. researchgate.net Theoretical calculations using DFT are expected to reproduce this near-planar arrangement, which is crucial for the molecule's electronic conjugation. researchgate.net

Table 1: Predicted vs. Experimental Geometrical Parameters for Benzimidazole-Phenol Systems

| Parameter | Typical DFT (B3LYP/6-311G(d,p)) Value | Experimental X-ray Value researchgate.net |

|---|---|---|

| Benzimidazole-Phenol Dihedral Angle | ~5-10° | 8.11° |

| C-N (imidazole) Bond Length | ~1.38 Å | ~1.37 Å |

| C=N (imidazole) Bond Length | ~1.32 Å | ~1.31 Å |

| C-O (phenol) Bond Length | ~1.37 Å | ~1.36 Å |

Note: Theoretical values are representative based on studies of similar structures. ajrcps.com

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. acs.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data by assigning specific vibrational modes to the observed absorption bands. mdpi.com

The analysis identifies characteristic frequencies for the functional groups present in this compound. Key vibrations include the O-H stretch of the phenolic group, the N-H stretch of the benzimidazole ring, C-H aromatic stretches, C=N and C-N stretches within the imidazole (B134444) ring, and the C-O stretch of the phenol. researchgate.netresearchgate.net DFT calculations, often with the B3LYP functional, have shown good agreement with experimental FT-IR data for related benzimidazole compounds. acs.orgnih.gov

Table 2: Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H stretch | ~3600 | Phenolic hydroxyl group mdpi.com |

| N-H stretch | ~3500-3200 | Benzimidazole ring researchgate.net |

| C-H stretch (aromatic) | ~3100-3000 | Benzene (B151609) and benzimidazole rings mdpi.com |

| C=N stretch | ~1620 | Imidazole ring |

| C=C stretch (aromatic) | ~1600-1450 | Ring stretching mdpi.com |

| C-O stretch | ~1250 | Phenolic C-O bond |

Note: Wavenumbers are approximate and based on DFT calculations for similar structures.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting the NMR chemical shifts of molecules. researchgate.netnih.gov This method, typically used in conjunction with DFT (e.g., B3LYP/6-311++G(d,p)), calculates the magnetic shielding tensors for each nucleus. islamiahcollege.edu.inbeilstein-journals.org The theoretical chemical shifts are then obtained by referencing these values to a standard, such as Tetramethylsilane (TMS). walshmedicalmedia.com

For this compound, GIAO calculations can predict the ¹H and ¹³C chemical shifts for each unique proton and carbon atom in the molecule. These predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the molecular structure. nih.govekb.eg Studies on benzimidazoles and phenols have demonstrated excellent correlation between GIAO-calculated and experimental NMR data. researchgate.netbeilstein-journals.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| Phenolic OH | ~9.0 - 10.0 |

| Benzimidazole NH | ~12.0 - 13.0 |

| Amine NH | ~8.0 - 9.0 |

| Aromatic H (Phenol) | ~6.8 - 7.8 |

| Aromatic H (Benzimidazole) | ~7.2 - 7.6 |

Note: Values are estimates based on similar compounds in the literature. nih.govorientjchem.org

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH (Phenol) | ~155 - 160 |

| C=N (Benzimidazole) | ~150 - 155 |

| Aromatic C (Phenol) | ~115 - 130 |

| Aromatic C (Benzimidazole) | ~110 - 140 |

Note: Values are estimates based on similar compounds in the literature. nih.govnih.gov

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface of the molecule. bohrium.com

Different colors on the MEP map represent different potential values. Regions of negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. dergipark.org.tr For this compound, the MEP map is expected to show negative potential around the phenolic oxygen and the nitrogen atoms of the benzimidazole ring, making them the primary sites for interacting with electrophiles. The hydrogen atoms of the hydroxyl (OH), amine (NH), and imidazole (NH) groups will exhibit positive potential, marking them as sites for nucleophilic interactions. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, as the lowest energy empty orbital, acts as the electron acceptor (electrophile). dergipark.org.trsapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the molecule's chemical reactivity and stability. researchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. ajrcps.com For this compound, the HOMO is likely distributed across the electron-rich benzimidazole and phenol ring systems, while the LUMO would also be located on these aromatic systems. DFT calculations are used to determine the energies of these orbitals and the resulting energy gap. dergipark.org.trnih.gov

Table 5: Typical FMO Properties for Benzimidazole Derivatives

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| E(HOMO) | -5.0 to -6.0 | Electron donating ability sapub.org |

| E(LUMO) | -1.0 to -2.0 | Electron accepting ability sapub.org |

| Energy Gap (ΔE) | ~4.0 | Chemical reactivity and stability researchgate.net |

Note: Values are representative based on DFT calculations for similar aromatic heterocyclic systems. researchgate.netresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule's conformation and interactions evolve. nih.gov

For this compound, MD simulations can be employed to understand its conformational flexibility, particularly the rotation around the single bonds connecting the ring systems. These simulations can be performed in a vacuum or, more realistically, in a solvent like water to study how solute-solvent interactions influence the molecule's preferred shapes and dynamic behavior. mdpi.comnih.gov This provides a more complete picture of the molecule's properties in a realistic environment, complementing the static information from quantum chemical calculations. niscpr.res.in

In Silico Bioavailability Assessment (e.g., Lipinski's Rule of Five, Drug-likeness, Topological Polar Surface Area)

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, helping to filter out compounds with poor pharmacokinetic profiles early in the discovery process.

Lipinski's Rule of Five is a key guideline for evaluating the drug-likeness and potential oral bioavailability of a compound. lindushealth.com The rule states that a compound is more likely to be orally active if it satisfies the following criteria:

Molecular weight (MW) ≤ 500 Daltons lindushealth.com

Log P (octanol-water partition coefficient) ≤ 5 lindushealth.com

Hydrogen bond donors (HBD) ≤ 5 lindushealth.com

Hydrogen bond acceptors (HBA) ≤ 10 lindushealth.com

For this compound, the relevant parameters can be calculated. Studies on a library of benzimidazoles including this scaffold have indicated good potential for oral absorption based on compatibility with Lipinski's rule. researchgate.net

Drug-likeness and Drug Score: Beyond Lipinski's rule, other models are used to generate a "drug-likeness" or "drug score," which combines various physicochemical properties into a single value. For a related compound, a good druglikeness value of 3.76 and a drug score of 0.76 were reported, suggesting its potential as a promising drug candidate. researchgate.net

Topological Polar Surface Area (TPSA): TPSA is another critical parameter that correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. It is calculated based on the surface area occupied by polar atoms (typically oxygen and nitrogen). openeducationalberta.ca A lower TPSA value (generally < 140 Ų) is associated with better cell permeability. The calculated TPSA for a similar compound, 4-(1H-benzimidazol-2-yl)phenol, is 48.9 Ų, which is well within the favorable range for good bioavailability. nih.gov

| Parameter | Value | Lipinski's Rule Compliance | Reference |

|---|---|---|---|

| Molecular Weight | 210.23 g/mol | Yes (≤ 500) | nih.gov |

| XLogP3 | 2.9 | Yes (≤ 5) | nih.gov |

| Hydrogen Bond Donors | 2 | Yes (≤ 5) | nih.gov |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) | nih.gov |

| Topological Polar Surface Area (TPSA) | 48.9 Ų | - | nih.gov |

Solvent Effects on Molecular Energetics (e.g., Onsager, PCM Models)

The surrounding solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational models are used to account for these solvent effects. The Polarizable Continuum Model (PCM) and the older Onsager model are common approaches. researchgate.net

These models treat the solvent as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules explicitly. This approach creates a cavity in the dielectric continuum that represents the solute molecule. The solute polarizes the surrounding solvent, which in turn creates a reaction field that interacts with the solute's charge distribution.

In the context of this compound, PCM calculations would be used to:

Optimize Geometry: Determine the most stable conformation of the molecule in a particular solvent (e.g., water, ethanol).

Calculate Solvation Free Energy: Quantify the energetic cost or benefit of transferring the molecule from a vacuum to the solvent.

Predict Spectroscopic Properties: Simulate UV-Vis or NMR spectra, as these are highly sensitive to the solvent environment.

Model Reaction Pathways: Understand how the solvent stabilizes transition states and influences reaction rates.

For benzimidazole derivatives, these calculations are crucial for accurately predicting their behavior in biological systems, which are aqueous environments. The interaction with the solvent can affect the molecule's conformational equilibrium and its ability to form hydrogen bonds with its biological target. researchgate.net

Emerging Research Directions and Future Perspectives for 4 1h Benzimidazol 2 Ylamino Phenol

Exploration of Novel Biological Targets

The benzimidazole (B57391) nucleus is known to interact with a wide range of biological macromolecules. researchgate.net For 4-(1H-benzimidazol-2-ylamino)phenol and its derivatives, research is expanding to identify novel molecular targets beyond their established antibacterial, antifungal, and anticancer activities. nih.gov

Table 1: Investigated Biological Targets of Benzimidazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Application |

| Enzymes | Tubulin, EGFR, Topoisomerase IV, DNA Gyrase, Cyclooxygenase (COX) | Anticancer, Antibacterial, Anti-inflammatory |

| Receptors | Histamine (B1213489) H1 Receptor, VEGFR-2 | Antihistaminic, Anticancer |

| Other Proteins | BCL-2 | Anticancer |

Recent studies have focused on the antiproliferative properties of benzimidazole derivatives, with some compounds showing activity stronger than the standard drug cisplatin. nih.gov For instance, certain derivatives have been evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR), both wild-type and mutated forms, which are key targets in cancer therapy. acs.orgnih.gov The ability of the benzimidazole scaffold to act as a bioisostere for natural nucleotides contributes to its broad-spectrum activity, allowing it to interfere with processes like nucleic acid and protein synthesis in bacteria. researchgate.net The exploration of its effect on various kinases, phosphatases, and signaling pathway components remains a fertile area for future research.

Development of Advanced Synthetic Strategies

Traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives under harsh conditions, sometimes requiring strong acids or expensive catalysts. scispace.com Modern synthetic chemistry is moving towards more efficient, cost-effective, and environmentally friendly methods.

Table 2: Modern Synthetic Approaches for Benzimidazole Derivatives

| Method | Key Features | Advantages |

| Microwave-Assisted Organic Synthesis (MAOS) | Utilizes microwave irradiation to accelerate reactions. acs.orgnih.gov | Short reaction times, high yields, reduced side products, eco-friendly. acs.orgnih.gov |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reactor. nih.gov | Time and resource-efficient, easy product isolation. nih.gov |

| Water-Promoted Synthesis | Uses water as a solvent. acs.org | Economical, environmentally sustainable. acs.org |

| Catalytic Methods | Employs catalysts like erbium triflate or zeolites to facilitate the reaction. mdpi.com | High yields, selectivity, milder reaction conditions. mdpi.com |

For this compound specifically, its synthesis can be achieved through the condensation of o-phenylenediamine with appropriate phenolic derivatives. The development of advanced strategies, such as microwave-assisted synthesis, has been shown to significantly reduce reaction times and improve yields for related benzimidazole structures. acs.orgnih.gov For example, the synthesis of N-(1H-benzo[d]imidazol-2-yl)-2-phenylacetamide from a thiourea (B124793) derivative was achieved in just 2 minutes using microwave irradiation. acs.org Future efforts will likely focus on further refining these methods to allow for large-scale, green synthesis and the creation of diverse chemical libraries for biological screening.

Integration of Multi-omics Data for Deeper Mechanistic Understanding

To fully comprehend the biological effects of this compound, a systems-level approach is necessary. The integration of multiple "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the molecular perturbations induced by the compound. researchgate.netnih.gov

This integrative approach helps in:

Identifying On- and Off-Target Effects: By observing changes across different molecular layers, researchers can distinguish between the intended therapeutic effects and unintended side effects.

Elucidating Mechanisms of Action: Multi-omics data can reveal the downstream signaling pathways and cellular processes affected by the compound, providing a more comprehensive understanding of its mechanism than single-target studies. nih.gov For example, integrating transcriptomics and metabolomics has been used to uncover molecular disruptions in cancer. nih.gov

Discovering Biomarkers: This approach can help in identifying biomarkers that predict a patient's response to treatment with benzimidazole-based drugs. researchgate.net

Recent studies in complex diseases like chronic kidney disease and multiple myeloma have demonstrated the power of multi-omics integration in identifying disease mechanisms and potential therapeutic targets. nih.govbiorxiv.org Applying these methodologies to study this compound could reveal novel mechanisms and guide the development of more effective and personalized therapies.

Application in Chemical Biology Probes for Pathway Elucidation

The structural and functional characteristics of this compound make it a promising candidate for the development of chemical biology probes. These probes are valuable tools for studying biological pathways in their native context.

A derivative, 4-(1H-benzimidazol-2-yl)-2-methoxyphenol, has been successfully synthesized and utilized as a fluorescent sensor for the detection of cyanide ions. scispace.com This demonstrates the potential of the core structure to be modified for specific sensing applications. The key features of this sensor are:

High Sensitivity: It can detect cyanide ions at very low concentrations (1 x 10⁻⁷ M). scispace.com

Rapid Response: The sensor reacts quickly to the presence of the target anion. scispace.com

Selectivity: It shows a high degree of selectivity for cyanide over other anions. scispace.com

By attaching fluorescent tags, affinity labels, or photo-crosslinkers to the this compound scaffold, researchers can create probes to:

Visualize the subcellular localization of the compound.

Identify binding partners through pull-down assays.

Map drug-target interactions within living cells.

The development of such probes will be instrumental in elucidating the specific cellular pathways modulated by this class of compounds, paving the way for a more rational design of future therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.